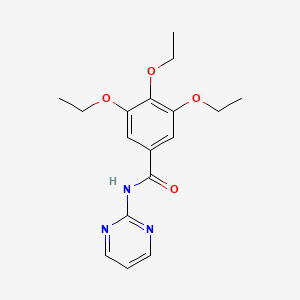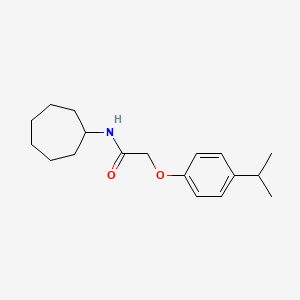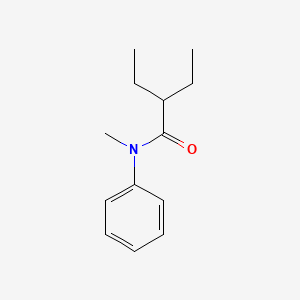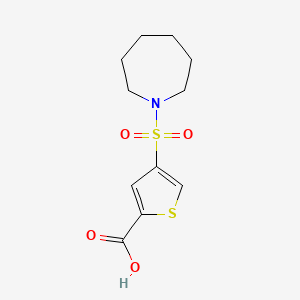
3,4,5-triethoxy-N-2-pyrimidinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-triethoxy-N-2-pyrimidinylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties and has been found to have a wide range of applications in various fields of research.
Aplicaciones Científicas De Investigación
3,4,5-triethoxy-N-2-pyrimidinylbenzamide has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of applications in various fields of research such as medicinal chemistry, pharmacology, and biochemistry. Some of the research applications of this compound are:
1. As a potential anti-cancer agent: Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.
2. As a potential anti-inflammatory agent: this compound has been found to have anti-inflammatory properties and can reduce inflammation in various tissues.
3. As a potential anti-bacterial agent: Studies have shown that this compound has antibacterial properties and can inhibit the growth of various bacterial strains.
Mecanismo De Acción
The mechanism of action of 3,4,5-triethoxy-N-2-pyrimidinylbenzamide is not fully understood. However, studies have shown that this compound can interact with various cellular targets and inhibit their activity. Some of the cellular targets of this compound are:
1. DNA: this compound can interact with DNA and inhibit its replication, which can lead to the inhibition of cell growth.
2. Enzymes: this compound can inhibit the activity of various enzymes that are involved in cellular processes such as DNA replication, protein synthesis, and cell signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that this compound can have various effects on cellular processes such as:
1. Inhibition of cell growth: this compound can inhibit the growth of cancer cells and other cell types.
2. Reduction of inflammation: this compound can reduce inflammation in various tissues.
3. Inhibition of bacterial growth: this compound can inhibit the growth of various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,4,5-triethoxy-N-2-pyrimidinylbenzamide in lab experiments are:
1. It has a wide range of applications in various fields of research.
2. It is relatively easy to synthesize and purify.
3. It has been extensively studied, and its properties are well understood.
The limitations of using this compound in lab experiments are:
1. Its mechanism of action is not fully understood.
2. Its effects on cellular processes are not fully understood.
3. Its potential side effects on living organisms are not fully understood.
Direcciones Futuras
There are several future directions for research on 3,4,5-triethoxy-N-2-pyrimidinylbenzamide. Some of these directions are:
1. Further studies on its mechanism of action and effects on cellular processes.
2. Studies on its potential side effects on living organisms.
3. Development of more potent and selective analogs of this compound.
4. Studies on its potential applications in other fields of research such as neuroscience and immunology.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of applications in various fields of research such as medicinal chemistry, pharmacology, and biochemistry. Although its mechanism of action and effects on cellular processes are not fully understood, further research on this compound can lead to the development of new drugs and treatments for various diseases.
Métodos De Síntesis
The synthesis of 3,4,5-triethoxy-N-2-pyrimidinylbenzamide involves the reaction of 2-aminopyrimidine with 3,4,5-triethoxybenzoyl chloride in the presence of a base. The reaction takes place in a suitable solvent at a controlled temperature and pressure. The resulting compound is then purified by various techniques such as recrystallization, column chromatography, or HPLC.
Propiedades
IUPAC Name |
3,4,5-triethoxy-N-pyrimidin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-4-22-13-10-12(11-14(23-5-2)15(13)24-6-3)16(21)20-17-18-8-7-9-19-17/h7-11H,4-6H2,1-3H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDYLJNEKVJCMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(2,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5767005.png)


![2-chlorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5767014.png)


![methyl 3-[(3-fluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5767059.png)
![3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5767061.png)
![N-[2-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5767079.png)
![N-(2-methoxyphenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5767081.png)
![N-[4-(diethylamino)-2-methylphenyl]-2,6-dimethoxybenzamide](/img/structure/B5767094.png)
![N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5767101.png)